REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[O:21][CH3:22].[ClH:23]>CO>[ClH:1].[ClH:23].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][C:3]=1[O:21][CH3:22] |f:3.4.5|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)OC
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 4-L beaker equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added over 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
rose to 40° C.
|
Type
|
CUSTOM
|
Details
|
Foaming begun at approximately 50° C. as the mixture
|
Type
|
WAIT
|
Details
|
) After 2 h at 60° C.
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
subsequently to 5° C.
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration in two batches
|
Type
|
WASH
|
Details
|
Each batch of the red-brown filtrate was washed with EtOAc (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
to give a light yellow solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=C(C=C(C=C1)N1CCNCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |